molecular formula C21H22O6S3 B11059472 Diethyl 5,5'-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Diethyl 5,5'-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11059472
M. Wt: 466.6 g/mol
InChI Key: KXCMYLDOIHUODP-UHFFFAOYSA-N
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Description

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring multiple functional groups, including ester, hydroxyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thiophene rings, followed by the introduction of the ethoxycarbonyl and hydroxyl groups. Common reagents used in these reactions include ethyl bromoacetate, thiophene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives and compounds with similar functional groups. Some similar compounds include:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.

    Ethyl 2-thiophenecarboxylate: An ester derivative of thiophene with an ethoxycarbonyl group.

Properties

Molecular Formula

C21H22O6S3

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-thiophen-2-ylmethyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22O6S3/c1-5-26-20(24)13-10(3)29-18(16(13)22)15(12-8-7-9-28-12)19-17(23)14(11(4)30-19)21(25)27-6-2/h7-9,15,22-23H,5-6H2,1-4H3

InChI Key

KXCMYLDOIHUODP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CS2)C3=C(C(=C(S3)C)C(=O)OCC)O)C

Origin of Product

United States

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